![molecular formula C12H14N6O3 B2437299 2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol CAS No. 577700-40-4](/img/structure/B2437299.png)

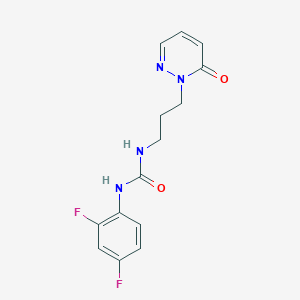

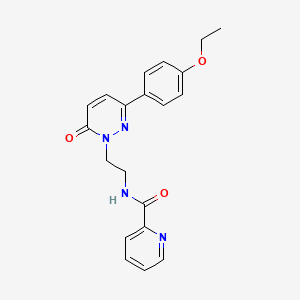

2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol” is a derivative of pyrimidine, which is a basic aromatic ring that is found in many important biomolecules, such as the bases in DNA .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups attached to the pyrimidine ring. For example, amino groups can act as bases or nucleophiles, and nitro groups can be reduced to amines .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Research on pyrimidine derivatives, including compounds similar to 2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol, focuses on synthesizing various pyrimidine structures and exploring their chemical reactions. For instance, Inoue (1958) investigated the synthesis of thiazolo(5, 4-d) pyrimidines and related compounds, highlighting the versatility of pyrimidine derivatives in chemical transformations (Inoue, 1958).

Potential Anticancer Agents

The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, as investigated by Temple et al. (1983), demonstrates the potential of pyrimidine derivatives in developing anticancer agents. These compounds showed effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Nonlinear Optical Materials

Draguta et al. (2013) explored the co-crystallization of aminopyridines with 4-nitrophenol, resulting in materials with potential application in nonlinear optics. This research underscores the relevance of pyrimidine derivatives in the development of new materials for technological applications (Draguta et al., 2013).

Solubility and Physical Properties

Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents, providing valuable insights into the physical properties of similar pyrimidine compounds. Understanding solubility is crucial for the application of these compounds in different scientific and industrial contexts (Yao et al., 2017).

Environmental Biotransformation

Cheng et al. (1996) studied the anaerobic biotransformation of 2,4-dinitrotoluene with ethanol as the primary substrate. While this research does not directly involve this compound, it offers insights into the environmental degradation and transformation processes of related nitroaromatic compounds (Cheng et al., 1996).

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as aromatic nucleophilic substitution reactions .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological processes .

Propriétés

IUPAC Name |

2-[(4-amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h1-5,19H,6-7H2,(H4,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBGQZWXDUJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)

![2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437224.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2437228.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2437232.png)

![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)